molecular formula C32H43N9O10 B13826539 (4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Cat. No.: B13826539
M. Wt: 713.7 g/mol
InChI Key: MGCWUIJMQAZRNY-SJYYQWPBSA-N
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Description

The compound “(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid” is a complex organic molecule that features multiple functional groups, including amides, hydroxyls, and nitro groups. This compound is likely to be of interest in fields such as medicinal chemistry and biochemistry due to its intricate structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups in a controlled manner. Common synthetic routes may include:

    Peptide Bond Formation: The formation of amide bonds through coupling reactions using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HATU).

    Protection and Deprotection: The use of protecting groups to shield reactive functional groups during intermediate steps.

    Hydroxyl Group Introduction:

    Nitro Group Introduction: The nitration of aromatic rings using reagents like nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of automated peptide synthesizers, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Nitric acid and sulfuric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

Biology

Due to its peptide-like structure, the compound may be studied for its potential as a biomolecule or enzyme inhibitor.

Medicine

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for specific interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Peptides: Short chains of amino acids with similar amide bonds.

    Amino Acid Derivatives: Compounds with similar functional groups, such as hydroxyl and nitro groups.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups in a specific arrangement. This complexity may confer unique biological activity or chemical reactivity compared to simpler molecules.

Properties

Molecular Formula

C32H43N9O10

Molecular Weight

713.7 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H43N9O10/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35)/t18-,23+,24+,25+,27+/m1/s1

InChI Key

MGCWUIJMQAZRNY-SJYYQWPBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O

Origin of Product

United States

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